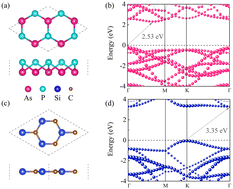Rational design of a direct Z-scheme β-AsP/SiC van der Waals heterostructure as an efficient photocatalyst for overall water splitting under wide solar spectrum
CrystEngComm Pub Date: 2023-11-07 DOI: 10.1039/D3CE00854A
Abstract
The solution to the issue of energy scarcity lies in the search for an effective photocatalyst. In this study, the monolayers β-AsP and SiC are selected to build a heterostructure as an efficient photocatalyst and its geometric structure and stability, electronic properties, interfacial charge transfer, band edge alignment, optical absorption and solar-to-hydrogen energy conversion efficiency, biaxial strain engineering for band gap and optical adsorption, and the driving force for photocatalytic water splitting are explored systematically using first-principles calculations. The results show that the β-AsP/SiC heterostructure is a semiconductor with a direct band gap of 1.65 eV, and the charge transfer path conforms to a direct Z-scheme mechanism, which can effectively suppress the recombination of photogenerated electron–hole and improve the catalytic efficiency. The β-AsP/SiC heterostructure possesses fascinating band edge position to induce water splitting. Moreover, the optical absorption of the heterostructure is better than that of its monolayer materials, and the solar-to-hydrogen efficiency can reach 5.9%. The effect of biaxial strain on the electronic structure and optical absorption properties is discussed. Furthermore, the analysis of Gibbs free energy confirms that the β-AsP/SiC heterostructure can spontaneously carry out the redox reaction of water splitting in an alkaline environment. Therefore, we believe that the β-AsP/SiC heterostructure provides an effective reference value for the development of efficient photocatalysts.


Recommended Literature
- [1] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
- [2] A high performance graphene/few-layer InSe photo-detector†
- [3] Layer reduction method for fabricating Pd-coated Ni foams as high-performance ethanol electrode for anion-exchange membrane fuel cells†
- [4] Differences in the behavior of dicationic and monocationic ionic liquids as revealed by time resolved-fluorescence, NMR and fluorescence correlation spectroscopy†
- [5] Synthesis, structure, fluorescence and electrochemical properties of a new Zn(ii)–organic framework constructed by a tricarboxylic acid ligand†
- [6] Facile synthesis of nickel hydroxide–graphene nanocomposites for insulin detection with enhanced electro-oxidation properties
- [7] Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine
- [8] 65. The unsaturation and tautomeric mobility of heterocyclic compounds. Part XI. α- and β-Naphthoxazole and 5-bromobenzoxazole derivatives. The ultra-violet absorption spectra of some tautomeric selenazoles
- [9] Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids
- [10] In silico investigation of the role of vitamins in cancer therapy through inhibition of MCM7 oncoprotein†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 13194-69-9









